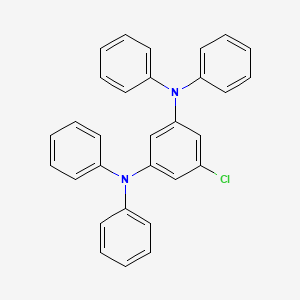

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine: is an organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . It is a derivative of benzenediamine, characterized by the presence of a chlorine atom and four phenyl groups attached to the nitrogen atoms. This compound is typically found as white or pale yellow crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves the reaction of 5-chloro-1,3-benzenediamine with tetraphenyl compounds under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Research has indicated that 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

The compound has been screened for its antibacterial and antifungal properties. Studies have shown that it demonstrates effective antimicrobial activity against several pathogenic strains. For instance:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhimurium

The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses bactericidal effects comparable to standard antibiotics like ampicillin and gentamicin .

Anticancer Properties

In cancer research, the compound has been evaluated for its antiproliferative effects against various cancer cell lines:

| Cell Line | GI50 (nM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 31 | |

| A549 (lung cancer) | 36 | |

| HT-29 (colon cancer) | 48 | |

| MDA-MB-231 | 54 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.

Case Study 1: Antimicrobial Screening

A study conducted at Al-Azhar University involved screening the compound against various bacterial and fungal strains. The results indicated that it exhibited an inhibition zone ranging from 16–26 mm, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antiproliferative Effects

In vitro studies on derivatives of this compound revealed enhanced anticancer activity when specific substitutions were made on the phenyl rings. This suggests that structural modifications can significantly influence biological efficacy.

Mechanism of Action

The mechanism of action of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use. For example, in chemical reactions, it may act as a nucleophile or electrophile, participating in bond formation or cleavage .

Comparison with Similar Compounds

- 5-Chloro-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine

- 5-Chloro-N,N,N’,N’-tetraphenyl-benzene-1,3-diamine

Comparison: Compared to similar compounds, 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is unique due to its specific substitution pattern and the presence of a chlorine atom.

Biological Activity

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine (CAS No. 1630850-28-0) is a synthetic organic compound with a complex structure characterized by its chlorinated and tetraphenyl functionalities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C30H23ClN2

- Molar Mass : 446.97 g/mol

- Density : 1.228 g/cm³

- Boiling Point : 595.7 °C

- pKa : -3.66

These properties suggest that the compound is relatively stable under standard conditions, which is essential for its application in biological studies.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown that this compound can induce apoptosis selectively in malignant cells while sparing normal cells. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

These findings indicate that the compound could be a candidate for further development as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has been reported to possess anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Scavenging : The presence of multiple phenyl groups enhances the electron-donating ability of the molecule, enabling it to neutralize ROS effectively.

- Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.

- Modulation of Inflammatory Mediators : It may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Case Studies

-

Study on Antioxidant Activity :

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenyl-substituted diamines. The results indicated that this compound exhibited superior scavenging activity compared to other tested compounds . -

Cytotoxicity in Cancer Cells :

Research conducted at a prominent cancer research institute assessed the cytotoxic effects of this compound on breast cancer cells. The study concluded that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -

Inflammation Model Study :

An animal model study demonstrated that treatment with this compound resulted in a significant reduction in paw edema and inflammatory cytokines when administered before inducing inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, chlorinated benzene derivatives may react with diphenylamine precursors under palladium catalysis. A related approach involves using chlorotrimethylsilane (TMSCl) as a promoter and water scavenger in polar solvents like DMF, as seen in Biginelli reactions for structurally analogous compounds . Purification typically involves column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : High-resolution techniques such as 1H/13C NMR (to confirm substitution patterns and aromaticity) and mass spectrometry (for molecular weight verification) are essential. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with a Bruker diffractometer (e.g., MoKα radiation, θmax = 25–56°) provides definitive structural data, as demonstrated in studies of related tetraphenylamine derivatives .

Q. What solvents and conditions are optimal for dissolving this compound?

- Methodology : The compound’s solubility depends on its aromatic and halogenated nature. Non-polar solvents like benzene or toluene are suitable for synthesis, while polar aprotic solvents (DMF, DMSO) aid in reactions requiring high temperatures. For analytical purposes, mixtures like methylene chloride:benzene (e.g., 2,000 µg/mL) are effective .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodology : Yield optimization may involve:

- Catalyst screening : Palladium or copper catalysts for coupling reactions.

- Temperature control : Reactions above 100°C in sealed vessels to prevent intermediate degradation.

- Byproduct scavengers : TMSCl or molecular sieves to trap water or HCl, as shown in Biginelli reactions .

Contradictory yield data across studies often arise from variations in reagent purity or solvent drying protocols.

Q. What analytical strategies resolve discrepancies in crystallographic data for derivatives of this compound?

- Methodology : When SCXRD data conflicts with spectroscopic results (e.g., NMR NOE effects suggesting different conformations):

- High-resolution SCXRD : Use advanced diffractometers (e.g., Bruker APEX2 CCD) with completeness >98% and Rint <0.07 to minimize errors .

- Computational validation : Compare experimental crystal structures with DFT-optimized geometries to identify steric or electronic distortions .

- Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting crystallinity.

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The chlorine atom and tetraphenyl groups create electron-deficient aromatic rings, facilitating Suzuki-Miyaura or Ullmann couplings.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Kinetic studies : Monitor reaction intermediates via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodology : Despite limited hazard data for the exact compound, assume risks from chlorinated aromatics:

Properties

Molecular Formula |

C30H23ClN2 |

|---|---|

Molecular Weight |

447.0 g/mol |

IUPAC Name |

5-chloro-1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine |

InChI |

InChI=1S/C30H23ClN2/c31-24-21-29(32(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-30(22-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H |

InChI Key |

XABQGRJSLCGZPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.